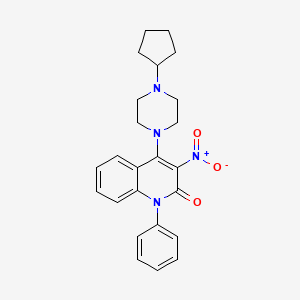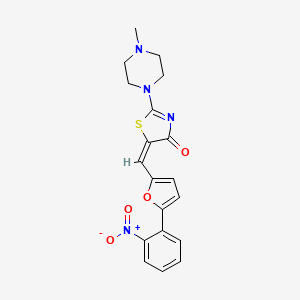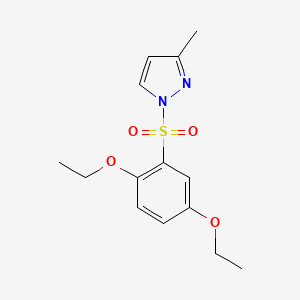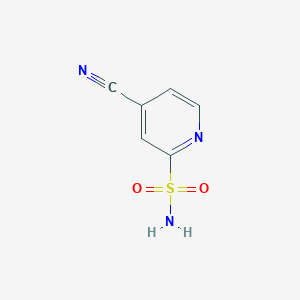![molecular formula C15H17NO5 B2728913 2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2248397-68-2](/img/structure/B2728913.png)
2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid, also known as PACOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PACOA is a spirocyclic lactam derivative that has been synthesized through various methods and has been shown to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid for lab experiments is its high yield and purity. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its relatively high cost compared to other compounds used in scientific research.
Zukünftige Richtungen
There are several future directions for research on 2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid. One area of research is to further elucidate the mechanism of action of this compound and its potential therapeutic applications. Another area of research is to develop more cost-effective methods for the synthesis of this compound. Additionally, research could be conducted to explore the potential applications of this compound in other areas of scientific research, such as cancer research and drug development.
Synthesemethoden
2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has been synthesized through various methods, including the reaction of 2-phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane with chloroacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane with maleic anhydride in the presence of pyridine. Both methods have been shown to produce this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to exhibit neuroprotective effects. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13(18)12-6-15(21-8-12)9-16(10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJNINKKOHKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)


![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2728841.png)



![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)
